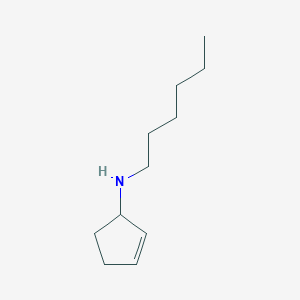

N-hexylcyclopent-2-en-1-amine

Description

N-Hexylcyclopent-2-en-1-amine is an aliphatic amine featuring a cyclopentene ring substituted with a hexyl group at the nitrogen atom. For instance, cyclopentene-containing amines like N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine (CAS 67238-63-5) exhibit a molecular weight of 179.30 g/mol, a topological polar surface area (PSA) of 12 Ų, and a hydrogen bond acceptor count of 1 .

Properties

CAS No. |

6284-16-8 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-hexylcyclopent-2-en-1-amine |

InChI |

InChI=1S/C11H21N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h5,8,11-12H,2-4,6-7,9-10H2,1H3 |

InChI Key |

KENAKKBMCYRVEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclopent-2-en-1-one with hexylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-hexylcyclopent-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are frequently used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-hexylcyclopent-2-en-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: This compound is used in the production of polymers, catalysts, and other functional materials

Mechanism of Action

The mechanism of action of N-hexylcyclopent-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the hexyl group can contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Ring Saturation: Cyclopentene (unsaturated) vs. cyclopentane (saturated) rings influence reactivity.

Substituent Effects : Chloro substituents (e.g., in 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine) increase molecular polarity and may alter solubility or toxicity profiles .

Alkyl Chain Length : Longer chains (e.g., hexyl vs. methyl) enhance lipophilicity, as seen in the higher molecular weight and predicted logP values of hexyl-substituted compounds .

Physicochemical Properties

- Lipophilicity : Hexyl-substituted compounds (e.g., N-hexyl-2-methylcyclopentan-1-amine) exhibit higher predicted logP values (~4.5) compared to shorter-chain analogues (~2.8 for N-methyl derivatives) .

- Thermal Stability : Boiling points are unavailable for most compounds, but cyclooctyl-substituted amines (e.g., 2-Chloro-2-cyclooctyl-N-methylethan-1-amine) may exhibit higher thermal stability due to increased ring strain relief .

Limitations and Knowledge Gaps

- Data Availability : Critical parameters like boiling points, solubility, and toxicity data are absent for many compounds, hindering direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.